molecular formula C9H20N2O3Si B6328374 4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole CAS No. 1646-59-9

4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole

Cat. No.: B6328374
CAS No.: 1646-59-9
M. Wt: 232.35 g/mol
InChI Key: IHDMWJVVHWITIM-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole is an organosilicon compound that features both an imidazole ring and a trimethoxysilyl group. This compound is notable for its utility in various chemical and industrial applications due to its unique structural properties, which allow it to act as a coupling agent and a precursor for other functional materials .

Preparation Methods

The synthesis of 4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole typically involves the alkylation of imidazole or imidazolyl sodium with (3-halopropyl)trimethoxysilane. One practical method involves the alkylation of sodium imidazolyl, which is obtained from imidazole and sodium hydroxide, with (3-chloropropyl)trimethoxysilane at reflux in toluene for 15 hours. This method yields the target compound with an 82% yield .

Chemical Reactions Analysis

4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water, acids, and bases, depending on the desired reaction pathway. Major products formed from these reactions include silanols and siloxanes.

Scientific Research Applications

4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent and a versatile precursor for various functional materials .

Comparison with Similar Compounds

Similar compounds to 4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1h-imidazole include:

The uniqueness of this compound lies in its combination of the imidazole ring and the trimethoxysilyl group, which provides it with distinct reactivity and versatility in various applications.

Properties

IUPAC Name

3-(4,5-dihydroimidazol-1-yl)propyl-trimethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3Si/c1-12-15(13-2,14-3)8-4-6-11-7-5-10-9-11/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDMWJVVHWITIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN1CCN=C1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621857
Record name 1-[3-(Trimethoxysilyl)propyl]-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646-59-9
Record name 4,5-Dihydro-1-[3-(trimethoxysilyl)propyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Trimethoxysilyl)propyl]-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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